molecular formula C24H33ClN2O3 B1670897 Doxapram hydrochloride monohydrate CAS No. 7081-53-0

Doxapram hydrochloride monohydrate

Cat. No. B1670897
CAS RN: 7081-53-0
M. Wt: 433 g/mol
InChI Key: ZOMBFZRWMLIDPX-UHFFFAOYSA-N
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Description

Doxapram Hydrochloride is a peripheral and central respiratory stimulant with a brief duration of action . It is a clear, colorless, sterile, non-pyrogenic, aqueous solution with pH 3.5 to 5, for intravenous administration . Each mL contains doxapram hydrochloride 20 mg, benzyl alcohol (as preservative) 0.9%, and water for injection . It is a white to off-white, crystalline powder, sparingly soluble in water, alcohol, and chloroform .


Synthesis Analysis

Doxapram was first synthesized in the 1960s and found to have a strong, dose-dependent respiratory stimulant action in mammals .


Molecular Structure Analysis

The molecular formula of Doxapram hydrochloride monohydrate is C24H33ClN2O3 . It is known chemically as 1-ethyl-4-(2-morpholinoethyl)-3,3-diphenyl-2-pyrrolidinone monohydrochloride monohydrate . The molecular weight is 433.0 g/mol .


Chemical Reactions Analysis

Doxapram has been found to evoke 3H overflow in a concentration-dependent manner, and doxapram-evoked release was inhibited by the Ca2+ channel blocker nifedipine .


Physical And Chemical Properties Analysis

Doxapram hydrochloride is a white to off-white, crystalline powder, sparingly soluble in water, alcohol, and chloroform . It is a clear, colorless, sterile, non-pyrogenic, aqueous solution with pH 3.5 to 5, for intravenous administration .

Scientific Research Applications

Brain Imaging in Panic Disorder

Doxapram hydrochloride has been utilized to study its effects on brain imaging in patients with panic disorder. Administration of doxapram, a respiratory stimulant, has provided a laboratory model of panic for functional imaging, revealing differential brain activity in panic disorder patients compared to controls, especially in the prefrontal cortex, cingulate gyrus, and amygdala (Garakani et al., 2007).

Hemodynamic Effects in Preterm Infants

Research has also focused on the hemodynamic effects of doxapram in preterm infants, specifically its impact on cerebral hemodynamics. It was observed that doxapram infusion induces an increase in cerebral oxygen consumption and requirement, cautioning its prescription for apnea of prematurity (Dani et al., 2006).

Enhancement of Respiratory Activity

Investigations into doxapram's effects on respiratory activity have revealed its potential to stimulate respiratory centers beyond its known peripheral chemoreceptor targets. This includes findings of aggravated adrenaline-induced arrhythmias in a rat model, suggesting a complex interaction with cardiac excitability (Oikawa et al., 2014).

Perioperative Neurologic Monitoring

In the context of anesthesia, doxapram has been examined for its effects on recovery time and brain activity, showing that it can significantly shorten the time to emergence from desflurane inhalational anesthesia without significantly affecting the Bispectral (BIS) Index, a measure of depth of anesthesia (Han, 2008).

Safety And Hazards

Doxapram should be avoided in contact with skin and eyes . Further processing of solid materials may result in the formation of combustible dusts . The potential for combustible dust formation should be taken into consideration before additional processing occurs .

properties

IUPAC Name

1-ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenylpyrrolidin-2-one;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O2.ClH.H2O/c1-2-26-19-22(13-14-25-15-17-28-18-16-25)24(23(26)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21;;/h3-12,22H,2,13-19H2,1H3;1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMBFZRWMLIDPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60991081
Record name 1-Ethyl-4-[2-(morpholin-4-yl)ethyl]-3,3-diphenylpyrrolidin-2-one--hydrogen chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60991081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Doxapram hydrochloride monohydrate

CAS RN

7081-53-0
Record name 2-Pyrrolidinone, 1-ethyl-4-[2-(4-morpholinyl)ethyl]-3,3-diphenyl-, hydrochloride, hydrate (1:1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7081-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Doxapram hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007081530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethyl-4-[2-(morpholin-4-yl)ethyl]-3,3-diphenylpyrrolidin-2-one--hydrogen chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60991081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DOXAPRAM HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5RU6UOQ5Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
EC Vatansever, KS Yang, AK Drelich… - Proceedings of the …, 2021 - National Acad Sciences
… We purchased econazole nitrate, duloxetine hydrochloride, doxapram hydrochloride monohydrate, clemastine fumarate salt, sertaconazole nitrate, isavuconazole, rupintrivir, and …
Number of citations: 88 www.pnas.org
EC Vatansever, K Yang, KC Kratch, A Drelich, CC Cho… - BioRxiv, 2020 - ncbi.nlm.nih.gov
… We purchased econazole nitrate, duloxetine hydrochloride, doxapram hydrochloride monohydrate, clemastine fumarate salt, sertaconazole nitrate, isavuconazole, rupintrivir, and …
Number of citations: 31 www.ncbi.nlm.nih.gov
DMM Choa, S Xu, CTK Tsengb, WR Liua - scienceopen.com
… We purchased econazole nitrate, duloxetine hydrochloride, doxapram hydrochloride monohydrate, clemastine fumarate salt, sertaconazole nitrate, isavuconazole, rupintrivir, and …
Number of citations: 0 www.scienceopen.com
KC Kratch - 2021 - search.proquest.com
Chemical biology creates a unique opportunity to reexamine and alter biological processes by means of chemical manipulations. To better understand biological systems, chemical …
Number of citations: 2 search.proquest.com
BV Franko, JW Ward - Journal of Pharmacy and Pharmacology, 1971 - academic.oup.com
Hunter & Major (1970) recently described nikethamide reversal of pentazocine-and morphine-induced respiratory depression in rabbits. These authors were concerned with …
Number of citations: 5 academic.oup.com

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